Cas no 3955-58-6 (1-ethyl-1-phenyl-thiourea)
1-ethyl-1-phenyl-thiourea structure
Product Name:1-ethyl-1-phenyl-thiourea
Número CAS:3955-58-6
MF:C9H12N2S
Megavatios:180.269980430603
CID:310032
PubChem ID:825369
Update Time:2025-04-19
1-ethyl-1-phenyl-thiourea Propiedades químicas y físicas
Nombre e identificación
-
- Thiourea,N-ethyl-N-phenyl-
- 1-ETHYL-3-PHENYL-2-THIOUREA
- N-ethyl-N-phenylThiourea
- 1-Ethyl-1-phenyl-thioharnstoff
- 1-ethyl-1-phenyl-thiourea
- EPTU
- ETHYLPHENYLTHIOUREA
- N-Aethyl-N-phenyl-thioharnstoff
- N-Ethyl-N'-phenyl-thioure
- N-ETHYL-N'-PHENYLTHIOUREA
- PHENYLETHYLTHIOUREA
- 1-Ethyl-3-phenylthiourea
- phenyl ethyl thiourea
- AKOS000138107
- HMS2278D15
- FT-0686792
- AE-484/30082040
- amino(ethylphenylamino)methane-1-thione
- XVNPNGPNQJUMSL-UHFFFAOYSA-N
- Thiourea, N-ethyl-N-phenyl-
- 2-Thiourea, 1-ethyl-1-phenyl-
- 1-ethyl-1-phenylthiourea
- SMR000162732
- Thiourea, ethylphenyl-
- MLS000545664
- CHEMBL1305862
- NCGC00247078-01
- MS-10627
- 3955-58-6
- DTXSID9063243
- SCHEMBL145553
- MFCD01925205
-
- Renchi: 1S/C9H12N2S/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12)
- Clave inchi: XVNPNGPNQJUMSL-UHFFFAOYSA-N
- Sonrisas: S=C(N)N(C1C=CC=CC=1)CC
Atributos calculados
- Calidad precisa: 180.07200
- Masa isotópica única: 180.072119
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 153
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 1.7
- Superficie del Polo topológico: 56.2
Propiedades experimentales
- Color / forma: 白色粉末
- Denso: 1.1015 (rough estimate)
- Punto de fusión: 133-137 °C
- Punto de ebullición: 283.2 °C at 760 mmHg
- Punto de inflamación: 125.1 °C
- índice de refracción: 1.5300 (estimate)
- PSA: 56.15000
- Logp: 2.45680
- Disolución: 未确定
1-ethyl-1-phenyl-thiourea Datos Aduaneros
- Código HS:2930909090
- Datos Aduaneros:
中国海关编码:
2930909090概述:
2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-ethyl-1-phenyl-thiourea PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-10627-1MG |
1-ethyl-1-phenylthiourea |
3955-58-6 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | MS-10627-5MG |
1-ethyl-1-phenylthiourea |
3955-58-6 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | MS-10627-10MG |
1-ethyl-1-phenylthiourea |
3955-58-6 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | MS-10627-20MG |
1-ethyl-1-phenylthiourea |
3955-58-6 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | MS-10627-0.5G |
1-ethyl-1-phenylthiourea |
3955-58-6 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| A2B Chem LLC | AF59143-1mg |
Thiourea, ethylphenyl- |
3955-58-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AF59143-5mg |
Thiourea, ethylphenyl- |
3955-58-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AF59143-10mg |
Thiourea, ethylphenyl- |
3955-58-6 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646027-1mg |
1-Ethyl-1-phenylthiourea |
3955-58-6 | 98% | 1mg |
¥357.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646027-5mg |
1-Ethyl-1-phenylthiourea |
3955-58-6 | 98% | 5mg |
¥441.00 | 2024-05-15 |
1-ethyl-1-phenyl-thiourea Literatura relevante
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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